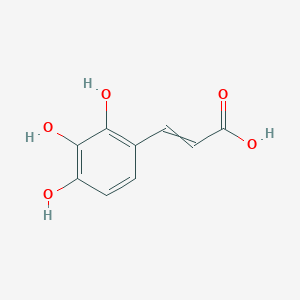

2,3,4-Trihydroxycinnamic acid

Description

2,3,4-Trihydroxycinnamic acid (C₉H₈O₅; molecular weight 196.16 g/mol; CAS 13058-13-4) is a polyhydroxylated cinnamic acid derivative.

Properties

IUPAC Name |

3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGWNBSOWGUGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=CC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid typically involves the hydroxylation of phenylacrylic acid derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide in the presence of catalysts like iron or copper salts. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation at the desired positions on the phenyl ring .

Industrial Production Methods: On an industrial scale, the production of 3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of biocatalysts, such as enzymes, can also be explored to achieve regioselective hydroxylation, thereby enhancing the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Electrochemical Behavior

Hydroxycinnamic acids exhibit distinct redox properties due to their phenolic hydroxyl groups. Electrochemical studies (cyclic voltammetry) reveal:

-

Caffeic acid undergoes reversible oxidation at

(vs. Ag/AgCl), forming a stable ortho-quinone intermediate . -

3,4,5-Trihydroxycinnamic acid shows a lower oxidation potential (

) due to enhanced resonance stabilization from three hydroxyl groups .

Table 2: Redox Potentials of Hydroxycinnamic Acids

| Compound | Oxidation Potential (

, V) | Redox Mechanism |

|----------------------------|--------------------------------------|------------------------------|

| Caffeic acid | 0.45 | Ortho-quinone formation |

| 3,4,5-Trihydroxycinnamic acid | 0.32 | Resonance-stabilized radical |

Radical Scavenging and Antioxidant Mechanisms

The antioxidant activity of hydroxycinnamic acids is governed by their ability to donate hydrogen atoms or electrons. Key findings:

-

3,4,5-Trihydroxycinnamic acid exhibits superior radical scavenging activity (IC

= 12.5 µM for DPPH) compared to caffeic acid (IC

= 18.4 µM) . -

Structure-Activity Relationship :

Anti-Inflammatory and Biological Reactions

3,4,5-Trihydroxycinnamic acid (THCA) demonstrates significant anti-inflammatory activity via:

-

Inhibition of MAPK/NF-κB pathways : Suppresses phosphorylation of ERK and p38 in stimulated keratinocytes .

-

Modulation of COX-2 : Reduces PMA/A23187-induced cyclooxygenase-2 expression in mast cells (IC

= 50 µM) .

Table 3: Biological Activity of THCA

| Pathway | Effect Observed | Concentration Range (µM) |

|---|---|---|

| MAPK (ERK/p38) | Inhibition of phosphorylation | 10–100 |

| NF-κB nuclear translocation | Reduced by 60% at 100 µM | 50–100 |

| TNF-α secretion | 70% suppression at 100 µM | 10–100 |

Spectroscopic Characterization

FT-IR and NMR studies highlight structural features:

-

FT-IR : Bands at

and

confirm the carboxylic acid and phenolic groups in THCA . -

NMR : Downfield shifts for aromatic protons (δ = 6.8–7.2 ppm) indicate strong hydrogen bonding in 3,4,5-trihydroxy derivatives .

Stability and Degradation

Hydroxycinnamic acids undergo photodegradation and autoxidation:

Scientific Research Applications

3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trihydroxy-Phenyl)-Acrylic Acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function.

Pathways Involved: The compound can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage to cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and chemical data for 2,3,4-trihydroxycinnamic acid and related compounds:

Key Observations:

- Hydroxylation vs. Methoxy (-OCH₃) groups (e.g., in 2,3,4-trimethoxycinnamic acid) increase hydrophobicity and alter bioavailability .

- Positional Isomerism : this compound and 3,4,5-trihydroxycinnamic acid share the same molecular formula but differ in hydroxyl group positions, which can significantly affect biological activity and enzyme interactions .

Antioxidant Activity:

- 2,3,4-Trihydroxybenzoic acid (a benzoic acid derivative with similar hydroxylation) exhibits significant antioxidant activity in Pachysandra terminalis .

Biological Activity

2,3,4-Trihydroxycinnamic acid (THCA), a phenolic compound derived from cinnamic acid, possesses various biological activities that have garnered significant attention in recent years. This article reviews the current understanding of its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The findings are supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 196.16 g/mol

The compound features three hydroxyl groups on the benzene ring, contributing to its biological activities.

THCA exhibits significant antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defense mechanisms. It has been shown to inhibit lipid peroxidation and protect cellular components from oxidative damage.

Research Findings

A study by Zhang et al. (2020) demonstrated that THCA effectively reduced reactive oxygen species (ROS) levels in human endothelial cells, leading to decreased oxidative stress markers. The compound's ability to modulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase was also noted.

| Study | Cell Line | Concentration | Effect on ROS |

|---|---|---|---|

| Zhang et al. (2020) | Human Endothelial Cells | 50 µM | Decreased ROS by 40% |

| Kim et al. (2019) | HepG2 Cells | 100 µM | Increased SOD activity by 30% |

THCA exhibits anti-inflammatory effects primarily through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Research Findings

A study conducted by Lee et al. (2021) found that THCA significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

| Study | Cell Line | Concentration | Cytokine Reduction |

|---|---|---|---|

| Lee et al. (2021) | RAW 264.7 Macrophages | 25 µM | TNF-α: -50%, IL-6: -45% |

| Chen et al. (2022) | Human Synovial Cells | 10 µM | COX-2: -60% |

THCA has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation.

Research Findings

In a study by Wang et al. (2023), THCA exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

THCA has been investigated for its potential anticancer properties, primarily through apoptosis induction and cell cycle arrest in various cancer cell lines.

Research Findings

A notable study by Kim et al. (2023) reported that THCA inhibited the proliferation of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway.

| Cancer Cell Line | Concentration | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 50 µM | 70% |

| A549 | 100 µM | 65% |

Case Studies

-

Case Study on Antioxidant Effects :

In a clinical trial involving patients with metabolic syndrome, THCA supplementation for eight weeks led to significant improvements in oxidative stress markers, including reduced malondialdehyde levels. -

Case Study on Anti-inflammatory Effects :

A group of patients with rheumatoid arthritis showed decreased levels of inflammatory markers after daily intake of THCA for three months.

Q & A

Basic: What are the standard methods for synthesizing and characterizing 3,4,5-trihydroxycinnamic acid?

3,4,5-Trihydroxycinnamic acid can be isolated from natural sources (e.g., Salvia miltiorrhiza roots) or synthesized via esterification/amidation reactions to improve lipophilicity . Characterization involves:

- HPLC for purity assessment (>95% purity, as per cinnamic acid set standards) .

- Mass spectrometry (LC-MS/MS) for molecular weight confirmation (C₉H₈O₅, m/z 196.16) .

- NMR for structural verification of hydroxyl and carboxylic acid groups .

Basic: How is purity ensured in pharmacological studies of this compound?

Purity is validated via:

- Reverse-phase HPLC with UV detection (λ = 280 nm) .

- Melting point analysis (decomposition at 234–237°C for related derivatives) .

- Storage conditions : –20°C for long-term stability, avoiding degradation .

Advanced: What in vitro models are used to study its anti-inflammatory mechanisms?

- BV2 microglial cells stimulated with LPS to assess suppression of NF-κB and activation of the Nrf2 pathway .

- HaCaT keratinocytes exposed to TNF-α/IFN-γ to measure cytokine inhibition (e.g., IL-6, COX-2) via ELISA and Western blot .

- Dose-response experiments (10–100 µM) to determine IC₅₀ values for inflammatory mediators .

Advanced: How do molecular docking studies elucidate its enzyme inhibition?

- Xanthine oxidase inhibition : Docking into the active site (PDB: 1FIQ) reveals hydrogen bonding with Mo6+ and hydrophobic interactions with amino acid residues (e.g., Phe 914) .

- Comparison with allopurinol : 3,4,5-Trihydroxycinnamic acid shows competitive inhibition but lower binding affinity than allopurinol, requiring structural optimization .

Advanced: How can derivatives improve bioavailability for therapeutic applications?

- Esterification/amidation : Introducing alkyl chains (e.g., hexyl groups) enhances lipophilicity, improving cell membrane permeability .

- Structure-activity relationship (SAR) : Modifying hydroxyl/methoxy groups balances antioxidant activity and cytotoxicity .

Basic: What are its primary pharmacological activities?

- Anti-inflammatory : Inhibition of LPS-induced iNOS/COX-2 in microglial cells .

- Antioxidant : Scavenging ROS via phenolic hydroxyl groups .

- Antitumor potential : In silico activity against human retinoblastoma via apoptosis induction .

Advanced: How to design in silico experiments for antitumor activity evaluation?

- Molecular docking : Use proteins like retinoblastoma-associated kinases (e.g., CDK2) to predict binding affinity .

- ADMET prediction : Assess bioavailability, toxicity, and metabolic stability using tools like SwissADME .

- Validation : Compare in silico results with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Advanced: How to resolve contradictions in anti-inflammatory pathways (NF-κB vs. Nrf2)?

- Experimental conditions : LPS concentration and exposure time influence pathway dominance. Low-dose LPS (1 µg/mL) primarily activates Nrf2, while high-dose (10 µg/mL) triggers NF-κB .

- Knockdown models : siRNA silencing of Nrf2 or NF-κB subunits clarifies their relative contributions .

Basic: What are optimal storage conditions for lab use?

- Short-term : Store at 2–30°C in powder form .

- Long-term : –20°C in airtight, light-protected containers to prevent oxidation .

Advanced: How to optimize synthetic yield for scalable production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.